molecular formula C23H32N6O B3867585 1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea

1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea

Cat. No.: B3867585
M. Wt: 408.5 g/mol
InChI Key: UIYVOUDXHRERGA-WZGDJCGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea is an organic compound known for its unique chemical structure and properties This compound features two diethylamino groups attached to phenyl rings, which are connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea typically involves the condensation of 4-(diethylamino)benzaldehyde with urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-(diethylamino)benzaldehyde and urea.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

    Procedure: The mixture is heated under reflux for several hours, allowing the aldehyde and urea to react and form the desired compound. The product is then isolated through filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis[(4-diethylaminophenyl)methylideneamino]urea: A closely related compound with similar structural features.

    4-(diethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    Diethylamino derivatives of 1,4- and 1,3-distyrylbenzene: Compounds with similar diethylamino functional groups.

Uniqueness

1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea stands out due to its specific combination of functional groups and the resulting chemical reactivity

Properties

IUPAC Name

1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-5-28(6-2)21-13-9-19(10-14-21)17-24-26-23(30)27-25-18-20-11-15-22(16-12-20)29(7-3)8-4/h9-18H,5-8H2,1-4H3,(H2,26,27,30)/b24-17+,25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYVOUDXHRERGA-WZGDJCGDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NN=CC2=CC=C(C=C2)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=C(C=C1)/C=N/NC(=O)N/N=C/C2=CC=C(C=C2)N(CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Reactant of Route 2
Reactant of Route 2
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Reactant of Route 3
Reactant of Route 3
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Reactant of Route 4
Reactant of Route 4
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Reactant of Route 5
Reactant of Route 5
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
Reactant of Route 6
Reactant of Route 6
1,3-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.